molecular formula C25H30N8O2 B1139342 mTOR-IN-1 CAS No. 1207358-59-5

mTOR-IN-1

Cat. No.: B1139342
CAS No.: 1207358-59-5
M. Wt: 474.6 g/mol
InChI Key: WQBAZXIQANTUOY-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

mTOR-IN-1 is a potent and selective inhibitor of the mechanistic target of rapamycin (mTOR), a serine/threonine kinase that plays a crucial role in regulating cell growth, proliferation, metabolism, and survival. mTOR is part of two distinct complexes, mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), which are involved in various cellular processes. This compound has been extensively studied for its potential therapeutic applications, particularly in cancer treatment, due to its ability to inhibit mTOR signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of mTOR-IN-1 involves multiple steps, including the formation of key intermediates and the final coupling reactionThe final step involves the coupling of the pyridine derivative with a suitable amine or other nucleophile under specific reaction conditions, such as the use of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization .

Chemical Reactions Analysis

Types of Reactions: mTOR-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound with altered functional groups, which can exhibit different biological activities and properties .

Scientific Research Applications

mTOR-IN-1 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study mTOR signaling pathways and their role in cellular processes.

    Biology: Investigates the role of mTOR in cell growth, proliferation, and metabolism. It is also used to study autophagy and apoptosis.

    Medicine: Explores potential therapeutic applications in cancer treatment, as this compound can inhibit tumor growth by blocking mTOR signaling. It is also studied for its potential in treating metabolic disorders, neurodegenerative diseases, and immune-related conditions.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting mTOR pathways .

Mechanism of Action

mTOR-IN-1 exerts its effects by selectively inhibiting the kinase activity of mTOR. It binds to the catalytic site of mTOR, preventing the phosphorylation of downstream targets such as ribosomal protein S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). This inhibition disrupts protein synthesis, cell growth, and proliferation. This compound affects both mTORC1 and mTORC2 complexes, leading to a comprehensive blockade of mTOR signaling pathways .

Comparison with Similar Compounds

    Rapamycin: An allosteric inhibitor of mTORC1, used as an immunosuppressant and anticancer agent.

    Everolimus: A derivative of rapamycin with similar mTORC1 inhibitory effects, used in cancer therapy and organ transplantation.

    Temsirolimus: Another rapamycin derivative, used in the treatment of renal cell carcinoma.

    Torin1: A selective ATP-competitive inhibitor of mTOR, affecting both mTORC1 and mTORC2 .

Uniqueness of mTOR-IN-1: this compound is unique due to its high selectivity and potency in inhibiting mTOR kinase activity. Unlike rapamycin and its derivatives, which primarily target mTORC1, this compound effectively inhibits both mTORC1 and mTORC2, providing a more comprehensive blockade of mTOR signaling. This makes this compound a valuable tool in research and potential therapeutic applications .

Biological Activity

The mechanistic target of rapamycin (mTOR) is a critical regulator of cellular processes, including growth, metabolism, and autophagy. mTOR-IN-1 is a specific inhibitor of mTOR that has garnered attention for its potential therapeutic applications, particularly in cancer and metabolic disorders. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and implications for disease treatment.

This compound inhibits the mTOR signaling pathway, which is divided into two complexes: mTORC1 and mTORC2. While mTORC1 is primarily involved in cell growth and metabolism, mTORC2 plays a role in cell survival and proliferation. The inhibition of these complexes by this compound leads to several downstream effects:

  • Reduction in Protein Synthesis : mTORC1 promotes protein synthesis through the phosphorylation of key translation factors such as S6K1 and 4E-BP1. Inhibition by this compound decreases this activity, leading to reduced cellular growth and proliferation .
  • Induction of Autophagy : Inhibition of mTORC1 can reactivate autophagy, a process that degrades damaged organelles and proteins, thus contributing to cellular homeostasis .
  • Alteration in Metabolic Pathways : By inhibiting mTOR signaling, this compound shifts cellular metabolism from anabolic processes to catabolic ones, promoting energy conservation during stress conditions .

Biological Effects

The biological activity of this compound has been studied in various contexts:

Cancer

This compound has shown promise in cancer therapy by targeting cancer stem cells (CSCs) and inhibiting tumor growth:

  • Case Study : In a transgenic mouse model with overexpressed eIF4E, treatment with this compound resulted in reduced tumor development, highlighting its potential as an anti-cancer agent .
  • Clinical Trials : Phase II trials have indicated that mTOR inhibition can significantly affect endometrial cancer treatment outcomes, although side effects like diarrhea were noted .

Metabolic Disorders

The compound also plays a role in metabolic regulation:

  • Insulin Sensitivity : Research indicates that mTOR inhibitors can enhance insulin sensitivity in skeletal muscle, suggesting potential benefits for treating type 2 diabetes .
  • Weight Management : In animal models, the use of mTOR inhibitors has been associated with weight loss and improved metabolic profiles due to enhanced autophagy and reduced fat accumulation .

Data Table: Summary of Biological Activities

Biological Activity Effect of this compound Reference
Protein SynthesisDecreased
Autophagy InductionIncreased
Tumor GrowthInhibited
Insulin SensitivityEnhanced
Weight ManagementImproved

Research Findings

Recent studies have elucidated the multifaceted roles of mTOR signaling:

  • Skeletal Development : Research demonstrates that inhibition of mTORC1 impacts chondrocyte size and matrix production, affecting skeletal growth .
  • Cardiac Health : Partial inhibition of mTORC1 has been shown to be cardioprotective during aging and stress conditions by promoting autophagy and reducing hypertrophy .

Properties

IUPAC Name

1-ethyl-3-[4-[4-[(3S)-3-methylmorpholin-4-yl]-7-pyrimidin-2-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N8O2/c1-3-26-25(34)29-19-7-5-18(6-8-19)22-30-21-15-32(24-27-10-4-11-28-24)12-9-20(21)23(31-22)33-13-14-35-16-17(33)2/h4-8,10-11,17H,3,9,12-16H2,1-2H3,(H2,26,29,34)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQBAZXIQANTUOY-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC1=CC=C(C=C1)C2=NC3=C(CCN(C3)C4=NC=CC=N4)C(=N2)N5CCOCC5C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)NC1=CC=C(C=C1)C2=NC3=C(CCN(C3)C4=NC=CC=N4)C(=N2)N5CCOC[C@@H]5C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50731332
Record name N-Ethyl-N'-(4-{4-[(3S)-3-methylmorpholin-4-yl]-7-(pyrimidin-2-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-yl}phenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50731332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207358-59-5
Record name N-Ethyl-N'-(4-{4-[(3S)-3-methylmorpholin-4-yl]-7-(pyrimidin-2-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-yl}phenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50731332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.